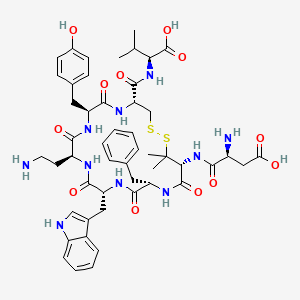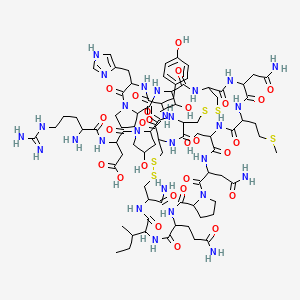![molecular formula C61H107N19O14 B612455 (2S)-N-[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]-2-(tetradecanoylamino)pentanediamide CAS No. 251634-22-7](/img/structure/B612455.png)
(2S)-N-[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]-2-(tetradecanoylamino)pentanediamide
Overview
Description
(2S)-N-[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]-2-(tetradecanoylamino)pentanediamide: is a cell-permeable version of the dynamin inhibitory peptide. It is an inhibitor of the GTPase dynamin, which competitively blocks the binding of dynamin to amphiphysin, thereby preventing endocytosis . This compound is particularly significant in the study of cellular processes such as membrane fission and receptor internalization.
Mechanism of Action
Target of Action
The primary target of the Dynamin inhibitory peptide, myristoylated, is the GTPase protein known as Dynamin . Dynamin plays a crucial role in endocytosis, a process that allows cells to ingest external materials. Specifically, Dynamin is involved in the formation of clathrin-coated vesicles, which are essential for endocytosis .
Mode of Action
Dynamin inhibitory peptide, myristoylated, functions by competitively blocking the binding of Dynamin to a protein called amphiphysin . This interaction is critical for the process of endocytosis. By inhibiting this binding, the peptide prevents endocytosis, thereby affecting the internalization of certain receptors .
Biochemical Pathways
The inhibition of Dynamin affects the endocytic pathway, specifically the formation of clathrin-coated vesicles . These vesicles are essential for the internalization of various molecules, including receptors and nutrients. By preventing the formation of these vesicles, the Dynamin inhibitory peptide, myristoylated, can disrupt fundamental cellular processes such as receptor turnover and nutrient uptake .
Pharmacokinetics
It is known that the peptide is cell-permeable , which suggests it can readily cross cell membranes and potentially have a broad distribution within the body.
Result of Action
The primary result of the action of the Dynamin inhibitory peptide, myristoylated, is the reduction in endocytosis . This can lead to an accumulation of receptors on the cell surface and a decrease in the internalization of these receptors. For example, it has been reported to reduce the internalization of NMDA receptors .
Biochemical Analysis
Biochemical Properties
Dynamin inhibitory peptide, myristoylated, plays a crucial role in biochemical reactions by inhibiting the GTPase activity of dynamin. Dynamin is a large GTPase involved in the scission of newly formed vesicles from the plasma membrane during endocytosis. The peptide competitively blocks the binding of dynamin to amphiphysin, a protein that facilitates the formation of clathrin-coated vesicles. By preventing this interaction, dynamin inhibitory peptide, myristoylated, effectively inhibits endocytosis .
Cellular Effects
Dynamin inhibitory peptide, myristoylated, has significant effects on various types of cells and cellular processes. It prevents the internalization of receptors and other molecules by inhibiting endocytosis. This inhibition can impact cell signaling pathways, as many receptors rely on endocytosis for their internalization and subsequent signaling. Additionally, the peptide can reduce the internalization of NMDA receptors, affecting synaptic transmission and plasticity .
Molecular Mechanism
The molecular mechanism of dynamin inhibitory peptide, myristoylated, involves its competitive inhibition of dynamin’s GTPase activity. The peptide binds to the same site on dynamin as amphiphysin, preventing their interaction. This inhibition blocks the formation of the dynamin-amphiphysin complex, which is essential for the scission of clathrin-coated vesicles from the plasma membrane. As a result, endocytosis is halted, and the internalization of various molecules is prevented .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of dynamin inhibitory peptide, myristoylated, can change over time. The peptide is stable when stored at -80°C for up to two years and at -20°C for up to one year. In solution, it remains stable for six months at -80°C and one month at -20°C. Over time, the inhibition of endocytosis by the peptide can lead to long-term changes in cellular function, including altered receptor signaling and reduced cellular uptake of nutrients .
Dosage Effects in Animal Models
The effects of dynamin inhibitory peptide, myristoylated, vary with different dosages in animal models. At low doses, the peptide effectively inhibits endocytosis without causing significant toxicity. At higher doses, it can lead to adverse effects, including disrupted cellular metabolism and impaired cell viability. The threshold for these toxic effects varies depending on the specific animal model and experimental conditions .
Metabolic Pathways
Dynamin inhibitory peptide, myristoylated, is involved in metabolic pathways related to endocytosis and receptor internalization. By inhibiting dynamin, the peptide affects the uptake of various molecules, including nutrients and signaling receptors. This inhibition can alter metabolic flux and metabolite levels within cells, potentially impacting cellular metabolism and energy balance .
Transport and Distribution
Within cells, dynamin inhibitory peptide, myristoylated, is transported and distributed to various cellular compartments. The myristoylation of the peptide enhances its membrane permeability, allowing it to diffuse across cellular membranes. Once inside the cell, the peptide can localize to areas where dynamin is active, such as the plasma membrane and endocytic vesicles .
Subcellular Localization
Dynamin inhibitory peptide, myristoylated, primarily localizes to the plasma membrane and endocytic vesicles, where it exerts its inhibitory effects on dynamin. The myristoylation of the peptide facilitates its targeting to these specific compartments. Additionally, the peptide may undergo post-translational modifications that further influence its localization and activity within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dynamin inhibitory peptide, myristoylated involves the attachment of a myristoyl group to the N-terminal of the peptide sequence. The peptide sequence is typically synthesized using solid-phase peptide synthesis (SPPS) techniques. The myristoylation is achieved through the reaction of the peptide with myristic acid under specific conditions .
Industrial Production Methods: Industrial production of dynamin inhibitory peptide, myristoylated follows similar synthetic routes as laboratory synthesis but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The peptide can undergo oxidation reactions, particularly at methionine and cysteine residues.
Reduction: Reduction reactions can occur at disulfide bonds within the peptide structure.
Substitution: Amino acid residues within the peptide can be substituted to modify its properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid derivatives and coupling reagents used in SPPS.
Major Products: The major products formed from these reactions include modified peptides with altered functional groups or sequences, which can impact the peptide’s biological activity and stability .
Scientific Research Applications
Chemistry: (2S)-N-[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]-2-(tetradecanoylamino)pentanediamide is used in chemical research to study the mechanisms of peptide synthesis and modification. It serves as a model compound for developing new synthetic methods and understanding peptide behavior under various conditions .
Biology: In biological research, this compound is used to investigate the role of dynamin in cellular processes such as endocytosis and membrane trafficking. It helps in elucidating the molecular mechanisms underlying these processes and identifying potential therapeutic targets .
Medicine: It is also used in drug delivery research to enhance the cellular uptake of therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of research reagents and tools for studying cellular processes. It is also employed in the development of new technologies for drug delivery and therapeutic interventions .
Comparison with Similar Compounds
Dynasore: Another dynamin inhibitor that prevents endocytosis by inhibiting the GTPase activity of dynamin.
MiTMAB: A myristoylated peptide that inhibits dynamin by blocking its interaction with phosphoinositides.
Dynole: A small molecule inhibitor of dynamin that disrupts its GTPase activity.
Uniqueness: (2S)-N-[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]-2-(tetradecanoylamino)pentanediamide is unique due to its peptide nature and myristoylation, which enhances its cell permeability. This allows it to effectively inhibit dynamin activity within cells, making it a valuable tool for studying endocytosis and related cellular processes .
Properties
IUPAC Name |
(2S)-N-[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]-2-(tetradecanoylamino)pentanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C61H107N19O14/c1-5-6-7-8-9-10-11-12-13-14-15-26-48(84)72-39(27-28-46(62)82)52(87)77-49(36(2)3)59(94)80-33-20-25-45(80)56(91)76-42(35-81)54(89)74-40(22-17-30-70-61(67)68)58(93)79-32-19-24-44(79)55(90)75-41(34-47(63)83)53(88)73-38(21-16-29-69-60(65)66)51(86)71-37(4)57(92)78-31-18-23-43(78)50(64)85/h36-45,49,81H,5-35H2,1-4H3,(H2,62,82)(H2,63,83)(H2,64,85)(H,71,86)(H,72,84)(H,73,88)(H,74,89)(H,75,90)(H,76,91)(H,77,87)(H4,65,66,69)(H4,67,68,70)/t37-,38-,39-,40-,41-,42-,43-,44-,45-,49-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFTSFTVOMZTNME-ZUSDHBTASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)N2CCCC2C(=O)NC(CC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)N3CCCC3C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C)C(=O)N3CCC[C@H]3C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C61H107N19O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1330.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




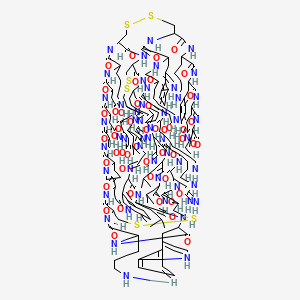
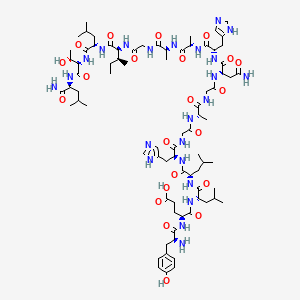
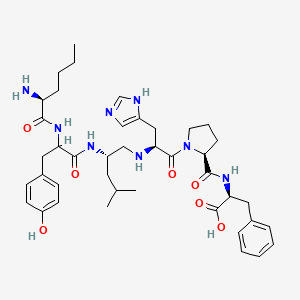
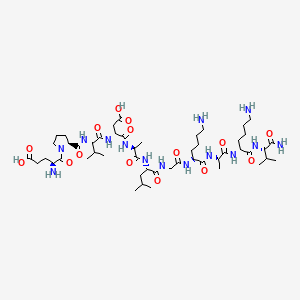
![(3S)-4-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-[[(3R,6S,9S,12S,15S)-12-benzyl-9-[3-(diaminomethylideneamino)propyl]-15-(1H-imidazol-5-ylmethyl)-6-(1H-indol-3-ylmethyl)-5,8,11,14,17,20-hexaoxo-1-thia-4,7,10,13,16,19-hexazacyclotricosane-3-carbonyl]amino]-4-oxobutanoic acid](/img/structure/B612391.png)
